molecular formula C17H14O7 B1583532 5,7-Di-O-methylquercetin CAS No. 13459-07-9

5,7-Di-O-methylquercetin

Cat. No.: B1583532
CAS No.: 13459-07-9
M. Wt: 330.29 g/mol
InChI Key: FXGCMNIMMTVBFZ-UHFFFAOYSA-N
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Description

5,7-Di-O-methylquercetin is a naturally occurring flavonoid compound, also known as 3,7-dimethylquercetin. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and grains. This compound is characterized by its white or pale yellow crystalline powder form and is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of the compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” is the enzyme 3-oxo-5 alpha-steroid 4-dehydrogenase (NADP+), also known as EC 1.3.1.22 . This enzyme plays a crucial role in the conversion of testosterone into a more potent androgen, 5 alpha-dihydrotestosterone .

Mode of Action

“Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” acts as an inhibitor of the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it interferes with the conversion of testosterone into 5 alpha-dihydrotestosterone . This interaction with its target leads to a decrease in the levels of 5 alpha-dihydrotestosterone, a potent androgen.

Biochemical Pathways

The compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” affects the steroid hormone biosynthesis pathway . By inhibiting the enzyme EC 1.3.1.22, it disrupts the conversion of testosterone into 5 alpha-dihydrotestosterone . This results in a decrease in the levels of 5 alpha-dihydrotestosterone, which can have downstream effects on processes regulated by this androgen.

Result of Action

The molecular and cellular effects of the action of “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” are primarily related to its inhibitory effect on the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it reduces the levels of 5 alpha-dihydrotestosterone, a potent androgen. This can have various effects depending on the context, as 5 alpha-dihydrotestosterone plays a role in numerous biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-O-methylquercetin typically involves the selective demethylation of penta-O-methylquercetin. This process can be achieved using reagents such as boron tribromide (BBr3) or boron trichloride (BCl3) in the presence of tetra-butylammonium iodide (TBAI) . The reaction is carried out at room temperature in a sealed tube with dehydrated quercetin, sodium hydride (NaH), and dimethylformamide (DMF) as the solvent .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural plant sources. This method ensures the compound’s natural origin and maintains its bioactive properties .

Chemical Reactions Analysis

Types of Reactions: 5,7-Di-O-methylquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, each with unique bioactive properties .

Comparison with Similar Compounds

5,7-Di-O-methylquercetin is unique among its analogs due to its specific methylation pattern, which enhances its bioavailability and stability. Similar compounds include:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCMNIMMTVBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158818
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13459-07-9
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Di-O-methylquercetin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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